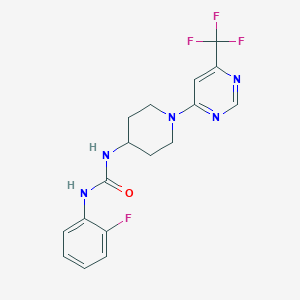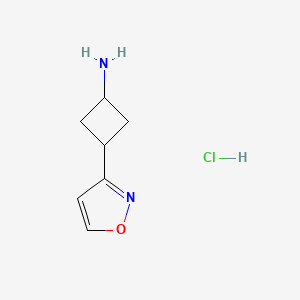
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- IUPAC Name : (1s,3s)-3-(isoxazol-3-yl)cyclobutan-1-amine hydrochloride
- CAS Number : 2416235-11-3
- Molecular Formula : C7H10N2O.ClH
- Molecular Weight : 174.63 g/mol
- Physical Form : Oil
- Storage Temperature : 4°C
- Purity : 95%
- Country of Origin : Ukraine
- Product Link : Enamine Product Link
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound.
Molecular Structure Analysis
- The compound has an isoxazolyl-cyclobutane core structure.
Chemical Reactions Analysis
- No specific reactions were found in the available data.
Physical And Chemical Properties Analysis
- Inchi Code : 1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H/t5-,6+
- Safety Information : Warning (H315, H319, H335)
- MSDS : Enamine MSDS
Applications De Recherche Scientifique
Synthesis and Characterization
- Research on 3-oxo-2-arylhydrazonobutanenitriles, which are precursors to isoxazolamines and triazolamines, provides insight into the synthesis of related compounds like 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Al-Mousawi, Moustafa, & Elnagdi, 2007).
- Research on the intramolecular amination of nonclassical cyclopropylmethyl cation reveals routes to produce derivatives of cyclobutanones, which are structurally similar to 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Cycloaddition Reactions
- The study on gold(I)-catalyzed intermolecular [2+2] cycloadditions, involving oxazolidin-2-one derivatives, is relevant for understanding the cycloaddition reactions that 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride might undergo (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).
Cycloisomerization Processes
- Research on the tandem carbolithiation/cyclization of 2-(3-phenyl-2-propen-1-yl) oxazolines, leading to cyclobutane derivatives, highlights potential synthetic pathways for compounds like 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Robinson, Cronin, & Jones, 1997).
Novel Synthesis Methods
- The development of new synthetic routes to 3-aminocyclobut-2-en-1-ones, as described in studies, can provide insights into the synthesis of similar structures, including 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Brand, de Candole, & Brown, 2003).
Application in Medicinal Chemistry
- Research on the synthesis of protected 2-aminocyclobutanone as a modular transition state synthon is relevant for understanding how 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride could be used in medicinal chemistry (Mohammad, Reidl, Zeller, & Becker, 2020).
Safety And Hazards
- The compound poses risks associated with skin and eye irritation.
- Always handle with appropriate precautions and protective equipment.
Orientations Futures
- Further research is needed to explore its potential applications and biological activity.
Feel free to inquire further or request additional details! 🌟
Propriétés
IUPAC Name |
3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUHDQCQILVZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=NOC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

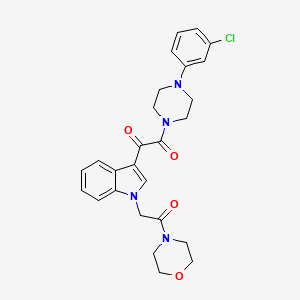
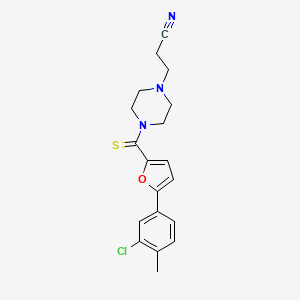
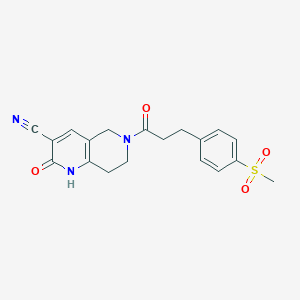
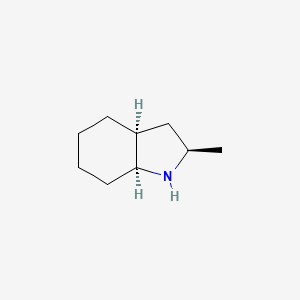
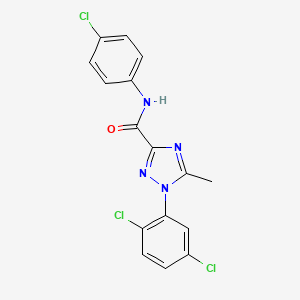
![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)
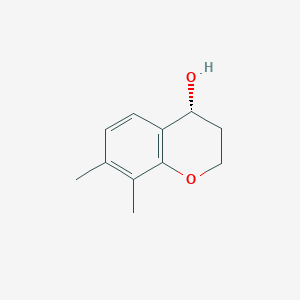
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)
![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)

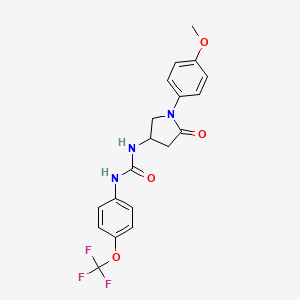
![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)
![Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2761149.png)
